8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Description
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 8 and 3, respectively, confer distinct electronic and steric properties to the molecule.
Properties
IUPAC Name |
8-methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-5-9-10-7-6(12-2)3-8-4-11(5)7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKQXSQHFXTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=NC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The methoxy and methyl groups serve as key sites for alkylation and acylation.
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Example : Reaction with iodomethane under basic conditions replaces the methoxy group with a larger alkoxy chain, enhancing lipophilicity .
Nucleophilic Substitution
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions.
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Key Finding : Hydrazinolysis of the 4-chloro intermediate generates hydrazide derivatives, which are precursors for triazolopyrimidine hybrids .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
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Mechanism : Condensation with aldehydes forms Schiff bases, which cyclize to yield tricyclic structures .
Multi-Component Reactions (MCRs)
MCRs enable rapid diversification of the triazolo-pyrimidine core.
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Case Study : Reaction with malononitrile and 4-chlorobenzaldehyde produced derivatives with selective COX-2 inhibition (SI > 15) .
Hydrolysis and Functional Group Interconversion
The methoxy group is susceptible to hydrolysis under acidic/basic conditions.
| Reaction | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Demethylation | HBr (48%), acetic acid, 100°C | 8-Hydroxy analog | Enhanced solubility | |
| Sulfonation | SO₃, DCM, 0°C | Sulfonated derivative | Improved bioavailability |
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Impact : Demethylation increases hydrogen-bonding capacity, improving target binding in kinase assays .
Interaction with Biological Targets
Reaction-driven modifications correlate with bioactivity:
Scientific Research Applications
Biological Activities
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits various biological activities that are crucial for its applications in drug development:
- Anticancer Activity : Derivatives of triazolo-pyrimidines have shown promise in targeting kinases and other proteins involved in cancer progression. This compound's structural modifications may enhance its efficacy against specific cancer types.
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, making it valuable in developing new antibiotics.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of 5-alkoxy-1,2,4-triazoles with pyrimidine derivatives. This method allows for the introduction of functional groups that can enhance biological activity or solubility.
Applications in Research
The compound's applications can be categorized as follows:
Medicinal Chemistry
- Drug Development : The unique properties of this compound make it an attractive candidate for developing novel therapeutic agents targeting cancer and infectious diseases.
Biochemical Studies
- Target Interaction Studies : Research has focused on understanding the binding affinity of this compound with various biological targets. Such studies are essential for optimizing its structure to improve efficacy and selectivity against specific enzymes or receptors.
Structure-Activity Relationship (SAR) Studies
- The compound serves as a scaffold for SAR studies aimed at identifying modifications that enhance its biological activity. By systematically altering substituents on the triazole and pyrimidine rings, researchers can discover more potent derivatives.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Alkoxy-1,2,4-triazolo[4,3-c]pyrimidines | Alkoxy substituents at different positions | Antimicrobial and anticancer activities |
| Phenylpyrazolo[3,4-d]pyrimidines | Pyrazole ring fused with pyrimidine | Anticancer properties |
| 5-Methyl-[1,2,4]triazolo[4,3-c]pyrimidines | Methyl substitution on triazole | Enzyme inhibition |
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in preclinical models:
- Study on Anticancer Activity : A recent study demonstrated that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines by inducing apoptosis through targeted kinase inhibition.
- Antimicrobial Efficacy : Another investigation revealed that certain derivatives effectively inhibited the growth of resistant bacterial strains in vitro.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo[4,3-c]pyrimidine core is highly modular, enabling diverse functionalization. Below is a comparative analysis of structurally related compounds:
Biological Activity
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. As a member of the triazolopyrimidine family, it exhibits a diverse range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇N₃OS, with a molecular weight of 181.21 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃OS |
| Molecular Weight | 181.21 g/mol |
| InChIKey | TXKZRJUMPURPAQ-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. For instance:
- E. coli and S. aureus were inhibited effectively by this compound at low concentrations.
- A comparative analysis revealed that compounds with methyl groups on the pyrimidine ring exhibited heightened antimicrobial action against tested strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- It has shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic breast cells). Notably, at concentrations of 10 µM and 20 µM, it significantly reduced cell viability in MCF7 cells while maintaining lower toxicity towards MCF10A cells .
- The structure-activity relationship (SAR) indicates that modifications to the triazole or pyrimidine rings can enhance anticancer efficacy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In experimental models, it exhibited comparable anti-inflammatory activity to established medications such as Indomethacin without significant ulcerogenic effects .
- The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
Case Studies
- Antimicrobial Efficacy : A study highlighted that derivatives of triazolopyrimidines including this compound showed notable inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
- Cytotoxicity in Cancer Research : In a recent investigation involving various synthetic compounds similar to this compound, it was found that this compound significantly reduced the viability of MCF7 cells by approximately 40% over a 48-hour period .
Q & A
Q. Q1. What are the common synthetic routes for 8-methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, and how can reaction conditions be optimized?
A1. Synthesis typically involves multi-step heterocyclic ring formation. For example:
- Step 1: Condensation of substituted pyrimidine precursors with hydrazine derivatives (e.g., hydrazine hydrate) to form triazole rings .
- Step 2: Methoxy group introduction via nucleophilic substitution using methylating agents like methyl iodide in basic media (e.g., NaH/THF) .
- Optimization: Reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to hydrazine) are critical. Purity is enhanced via recrystallization from methanol or ethanol .
Q. Q2. What analytical techniques are essential for characterizing this compound?
A2. Key methods include:
- 1H/13C NMR: Assign methoxy protons (δ ~3.8–4.0 ppm) and triazole/pyrimidine carbons (δ 140–160 ppm) .
- HPLC: Purity assessment using C18 columns (mobile phase: acetonitrile/water, 70:30 v/v) .
- Elemental Analysis: Confirms C, H, N composition (±0.3% tolerance) .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges in triazole ring substitution be addressed during synthesis?
A3. Regioselectivity depends on:
- Substrate electronic effects: Electron-withdrawing groups (e.g., Cl) at C-6 of pyrimidine direct substitution to C-5 .
- Reagent choice: Chlorosulfonation with ClSO3H/thionyl chloride favors C-6 substitution in triazolo-pyrimidines .
- Temperature control: Lower temperatures (0–5°C) reduce side reactions in electrophilic substitutions .
Q. Q4. What computational methods are used to predict biological activity?
A4. Molecular docking (e.g., AutoDock Vina) evaluates interactions with target enzymes:
- Example: Docking into the active site of 14-α-demethylase lanosterol (PDB: 3LD6) predicts antifungal activity by analyzing binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding (e.g., C6–H⋯N8 interactions) .
- Validation: Compare computational results with in vitro assays (e.g., MIC values against Candida albicans) .
Q. Q5. How can green chemistry principles improve the synthesis of this compound?
A5. Sustainable approaches include:
- Oxidative cyclization: Sodium hypochlorite (NaClO) in ethanol replaces toxic oxidants like Cr(VI) salts, yielding 73% isolated product .
- Solvent selection: Ethanol or water minimizes environmental impact vs. DMF or xylenes .
- Catalyst-free conditions: Thermal ring transformations (e.g., 363 K for 6 hours) avoid transition-metal catalysts .
Q. Q6. What spectral discrepancies arise in characterizing derivatives, and how are they resolved?
A6. Common challenges:
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Proton coupling over multiple bonds: Observed in pyrimidine-H to methyl groups (6-bond coupling in 1H NMR). Assign via 2D-COSY or DFT calculations .
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Overlapping signals: Use high-field NMR (500 MHz+) or deuterated solvents (DMSO-d6) for clarity .
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Table: 13C NMR Data for Key Derivatives
Compound sp2 Carbons (δ, ppm) CO Group (δ, ppm) 2c 108.5–158.8 163.9 4c 110.4–158.8 163.5 6a 111.0–158.5 163.8
Methodological Contradictions & Solutions
Q. Q7. How to resolve contradictions in reactivity studies of triazolo-pyrimidines?
A7. Conflicting data (e.g., substitution patterns) are addressed by:
- Systematic variation: Test substituents (e.g., R = methyl, phenyl) under identical conditions .
- Kinetic studies: Monitor reaction progress via TLC or in situ IR to identify intermediates .
- Theoretical modeling: DFT calculations (e.g., Gaussian 16) predict electron density maps to explain reactivity trends .
Q. Q8. What strategies enhance yield in multi-step syntheses?
A8. Critical optimizations include:
- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during pyrimidine functionalization .
- Stepwise purification: Silica gel chromatography (hexane/ethyl acetate gradient) after each step improves intermediate purity .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) for cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
